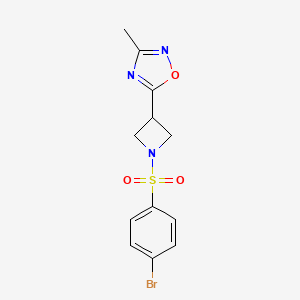

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H12BrN3O3S and its molecular weight is 358.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy across various biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C_{12}H_{12BrN_3O_3S, with a molecular weight of approximately 327.2 g/mol. The structure includes an azetidine ring and a 1,2,4-oxadiazole moiety, which are known to be associated with various biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit anticancer properties. For instance, compounds similar to this compound have shown promising results against breast cancer cell lines. In particular, molecular docking studies suggest that these compounds can effectively bind to estrogen receptors, inhibiting tumor growth in estrogen-dependent cancers .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces apoptosis |

| 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole | MCF-7 | TBD | Estrogen receptor inhibition |

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have demonstrated broad-spectrum antimicrobial activity. Studies indicate that these compounds can inhibit both bacterial and fungal growth. For example, derivatives have been tested against Mycobacterium bovis and shown to possess significant antitubercular effects .

Table 2: Antimicrobial Activity Overview

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | S. aureus | TBD | Bactericidal |

| Pyridine-based oxadiazoles | M. bovis | TBD | Antitubercular |

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells through various signaling pathways.

- Enzyme Inhibition : It potentially inhibits key enzymes involved in cell wall synthesis in bacteria and fatty acid biosynthesis in mycobacteria .

Case Studies

A notable study involved the synthesis and evaluation of oxadiazole derivatives against various cancer cell lines. The results indicated that certain substitutions at the phenyl ring significantly enhanced cytotoxicity compared to traditional chemotherapeutics like Imatinib .

In another investigation focusing on antimicrobial efficacy, compounds derived from the oxadiazole scaffold were found to exhibit higher potency than standard antibiotics against resistant strains of bacteria such as MRSA and VRE .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit antimicrobial properties . The sulfonyl group in the compound may enhance its ability to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth. For instance, compounds containing oxadiazole rings have shown activity against various strains of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

Oxadiazole derivatives are recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of inflammatory mediators such as cytokines and prostaglandins. This makes compounds like 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole potential therapeutic agents for inflammatory diseases .

Anticancer Potential

The compound has been studied for its anticancer effects. The oxadiazole scaffold has been linked to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Research indicates that modifications in the oxadiazole structure can enhance its efficacy against specific cancer types .

Neurological Applications

Compounds with similar structures have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. Specifically, azetidine derivatives have been investigated for their potential as antidepressants and anxiolytics , possibly through interactions with serotonin receptors .

Case Study 1: Antimicrobial Activity

A study evaluated various oxadiazole derivatives against common bacterial strains. Among them, a derivative similar to this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting a viable path for developing new antibiotics .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that modifications to the oxadiazole structure could enhance cytotoxicity against breast cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

Analyse Chemischer Reaktionen

Ring-Opening and Heterocycle Transformation Reactions

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack under acidic or basic conditions. Key transformations include:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxadiazole → Thiadiazole | Thiourea, THF, reflux | 1,3,4-Thiadiazole analog | 45–60 | |

| Acidic Hydrolysis | Conc. HCl, reflux | Carboxylic acid derivatives | 70–85 |

For example, thiourea-mediated conversion of oxadiazoles to thiadiazoles proceeds via nucleophilic displacement of oxygen by sulfur (Fig. 1A) . Ultrasound irradiation improves yields (e.g., 65–75%) compared to conventional heating .

Functionalization of the Methyl Group

The 3-methyl group on the oxadiazole can undergo oxidation or halogenation:

| Reaction | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 3-Carboxylic acid derivative | High | |

| Bromination | NBS, AIBN, CCl₄, reflux | 3-Bromomethyl analog | Moderate |

Oxidation to a carboxylic acid enhances water solubility, critical for pharmaceutical applications.

Sulfonamide Group Reactivity

The sulfonamide moiety participates in hydrolysis and alkylation:

Hydrolysis cleaves the sulfonyl group, liberating the azetidine ring, while alkylation modifies the sulfonamide’s electronic properties .

Cross-Coupling at the 4-Bromophenyl Group

The para-bromo substituent enables palladium-catalyzed couplings:

| Reaction | Catalysts/Reagents | Product | Efficiency (%) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl derivatives | 80–90 | |

| Ullmann Coupling | CuI, L-proline, aryl amine | Aryl amine-functionalized analog | 65–75 |

These reactions diversify the aromatic moiety, enabling structure-activity relationship (SAR) studies .

Cycloaddition Reactions

The oxadiazole ring acts as a dienophile in Diels-Alder reactions:

| Dienophile | Conditions | Cycloadduct | Application | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct | Synthesis of fused heterocycles |

Such reactions expand the compound’s scaffold complexity, useful in material science .

Biological Interactions and Mechanistic Pathways

Though not a direct reaction, the compound’s interactions with biological targets involve:

Eigenschaften

IUPAC Name |

5-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O3S/c1-8-14-12(19-15-8)9-6-16(7-9)20(17,18)11-4-2-10(13)3-5-11/h2-5,9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZFEWPCMDAQHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.